ELQ-316 vs. ELQ-271: Superior In Vitro Potency and Oral Efficacy Against T. gondii
ELQ-316 demonstrates a 14.3-fold greater in vitro potency (IC50 = 0.007 nM) and 1.75-fold greater oral efficacy (ED50 = 0.08 mg/kg) against Toxoplasma gondii compared to the structurally related analog ELQ-271 (IC50 = 0.1 nM; ED50 = 0.14 mg/kg) [1].
| Evidence Dimension | In vitro potency (IC50) and oral efficacy (ED50) against T. gondii |
|---|---|
| Target Compound Data | IC50 = 0.007 nM; ED50 = 0.08 mg/kg |
| Comparator Or Baseline | ELQ-271: IC50 = 0.1 nM; ED50 = 0.14 mg/kg |
| Quantified Difference | 14.3-fold lower IC50; 1.75-fold lower ED50 for ELQ-316 |
| Conditions | In vitro: T. gondii RH strain growth assay. In vivo: Oral administration in a murine acute toxoplasmosis model. |
Why This Matters
Superior potency at lower doses reduces the required compound quantity for in vivo efficacy studies and potentially improves therapeutic index.
- [1] Doggett JS, Nilsen A, Forquer I, Wegmann KW, Jones-Brando L, Yolken RH, Bordón C, Charman SA, Katneni K, Schultz T, Burrows JN, Hinrichs DJ, Meunier B, Carruthers VB, Riscoe MK. Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis. Proc Natl Acad Sci U S A. 2012 Sep 25;109(39):15936-41. View Source
